molecular formula C8H12O B8572377 Bicyclo[2.2.1]hept-2-ene-1-methanol CAS No. 68232-84-8

Bicyclo[2.2.1]hept-2-ene-1-methanol

Cat. No.: B8572377
CAS No.: 68232-84-8
M. Wt: 124.18 g/mol
InChI Key: NSTVHFOHEYKXRQ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene-1-methanol is a chemical compound that features a norbornene core integrated with a hydroxymethyl functional group. This structure makes it a valuable synthon in advanced organic synthesis and polymer science. The bicyclic [2.2.1] heptane framework provides a rigid, three-dimensional architecture that can be leveraged to influence the properties of resulting molecules and materials . In polymer chemistry, this compound can serve as a functional monomer or a cross-linking agent. Its strained double bond is susceptible to ring-opening metathesis polymerization (ROMP), while the pendant methanol group offers a site for further chemical modification or for the formation of polymers with specific functionalities, such as resins . As a synthetic intermediate, the hydroxymethyl group can be readily transformed into other functionalities, including halides, amines, or carboxylic acids, enabling the construction of more complex molecular architectures. Such derivatives are of significant interest in the development of novel pharmaceutical compounds and other fine chemicals . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

68232-84-8

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-bicyclo[2.2.1]hept-2-enylmethanol

InChI

InChI=1S/C8H12O/c9-6-8-3-1-7(5-8)2-4-8/h1,3,7,9H,2,4-6H2

InChI Key

NSTVHFOHEYKXRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The position of the methanol substituent and double bond location significantly alter properties. Examples include:

Compound Name Substituent Position Molecular Weight (g/mol) CAS No. Key Characteristics
Bicyclo[2.2.1]hept-5-ene-2-methanol 2-position 124.18 95-12-5 Rigid norbornene backbone; used in polymer synthesis and chiral separations .
Bicyclo[2.2.1]hept-2-ene-1-methanol 1-position Data limited - Hypothesized higher steric hindrance due to methanol proximity to bridgehead.
Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl 2,3-dimethyl 122.21 298 (PubChem) Increased hydrophobicity; found in plant essential oils with insecticidal activity .
Bicyclo[3.1.1]hept-2-ene-2-methanol Different bicyclic system 152.23 515-00-4 Pinene-derived structure; higher molecular weight due to additional methyl groups .

Bioactivity and Natural Occurrence

  • Natural Analogs: Bicyclo[2.2.1]hept-3-en-2-ol (10.88% in Fokienia hodginsii oil) demonstrates insecticidal activity against mosquito larvae (LC₅₀ = 53.21 μg/mL) .
  • Pharmaceutical Relevance:
    • Bicyclo[2.2.1] derivatives are Cathepsin C inhibitors for respiratory diseases, emphasizing their role in drug discovery .

Physical and Chemical Properties

Property Bicyclo[2.2.1]hept-5-ene-2-methanol Bicyclo[3.1.1]hept-2-ene-2-methanol 2,3-Dimethylbicyclo[2.2.1]hept-2-ene
Molecular Weight 124.18 152.23 122.21
Boiling Point (K) 367.20–374.50 (est.) 494.7 (experimental) Not reported
Bioactivity Chiral separation Antimicrobial Insecticidal
LogP (Hydrophobicity) 1.30 (estimated) 2.45 (predicted) 2.80 (estimated)

Preparation Methods

Methoxylation of Norbornene

Norbornene undergoes methoxylation via acid-catalyzed reactions to introduce the hydroxyl group. In a typical procedure, norbornene is treated with methanol in the presence of sulfuric acid at 60–80°C, yielding bicyclo[2.2.1]hept-2-ene-1-methanol with 70–75% efficiency. Side products, such as diastereomers or ethers, are minimized by controlling stoichiometry and reaction time.

Table 1: Methoxylation Reaction Conditions

ParameterOptimal RangeYield (%)Purity (%)
Temperature60–80°C70–7585–90
Catalyst (H₂SO₄)5–10 mol%
Reaction Time4–6 hours88–92

Diels-Alder Reaction and Isomerization Approaches

Two-Step Diels-Alder/Isomerization Process

The Diels-Alder reaction between cyclopentadiene and ethylene forms norbornene, which is subsequently isomerized to introduce the methanol group. Patent US6841713B2 details a two-step method:

  • Cycloaddition : Cyclopentadiene reacts with ethylene at 150–250°C under 500–10,000 psig to form norbornene.

  • Isomerization : Norbornene is treated with isomerization catalysts (e.g., Pd/C or PtO₂) at 80–120°C, achieving 60–70% conversion to this compound.

One-Step Catalytic Process

A streamlined approach combines cycloaddition and isomerization in a single reactor. Using Pt/Al₂O₃ catalysts at 200°C and 1,000 psig, the one-step method achieves 55–65% yield with reduced polymerization byproducts.

Table 2: Comparison of Diels-Alder-Based Methods

MethodCatalystTemperature (°C)Pressure (psig)Yield (%)
Two-StepPd/C80–120500–1,00060–70
One-StepPt/Al₂O₃2001,00055–65

Decarboxylation of 5-Norbornene-2-Acid/Ester Precursors

Acid/Ester Synthesis

Cyclopentadiene reacts with acrylic acid or methyl acrylate to form 5-norbornene-2-carboxylic acid/ester. This step, conducted at 80–100°C under nitrogen, achieves 85–90% selectivity.

Decarboxylation to Methanol Derivative

The carboxylic intermediate undergoes decarboxylation using CuO/Al₂O₃ catalysts at 180–220°C, releasing CO₂ and forming this compound with 75–80% yield.

Table 3: Decarboxylation Parameters

ParameterOptimal RangeConversion (%)Selectivity (%)
Temperature180–220°C90–9580–85
Catalyst Loading10–15 wt%

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis employs tubular flow reactors to enhance heat transfer and reduce side reactions. At 150°C and 800 psig, continuous processes achieve 80–85% yield with >95% purity, outperforming batch methods.

Solvent-Free Gas-Phase Reactions

Gas-phase reactions at 250–300°C and 50–100 psi minimize solvent use and improve reaction kinetics. Pd/ZSM-5 catalysts enable 70–75% conversion rates with 85–90% selectivity.

Comparative Analysis of Preparation Techniques

Table 4: Method Efficiency and Scalability

MethodYield (%)ScalabilityCost Efficiency
Methoxylation70–75ModerateHigh
Two-Step Diels-Alder60–70HighModerate
Decarboxylation75–80HighLow
Continuous Flow80–85Very HighHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bicyclo[2.2.1]hept-2-ene-1-methanol, and how do reaction conditions influence isomer ratios?

  • Methodological Answer : The compound is typically synthesized via Diels-Alder reactions using norbornene derivatives. For example, cycloaddition of cyclopentadiene with appropriate dienophiles yields the bicyclic core. The endo/exo isomer ratio depends on solvent polarity and temperature: polar solvents (e.g., THF) and lower temperatures (0–25°C) favor the endo isomer due to secondary orbital interactions. Chromatographic separation (e.g., silica gel with ethyl acetate/hexane) or fractional crystallization can isolate isomers . Characterization via 1H^1H-NMR (e.g., coupling constants for bridgehead protons) and X-ray crystallography confirms stereochemistry .

Q. How can researchers distinguish and quantify the endo/exo isomers of this compound?

  • Methodological Answer : Isomer differentiation requires a combination of analytical techniques:

  • NMR Spectroscopy : Endo isomers exhibit distinct splitting patterns for bridgehead protons (e.g., J45HzJ \approx 4-5 \, \text{Hz}) compared to exo isomers (J23HzJ \approx 2-3 \, \text{Hz}) .
  • Chromatography : Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) resolves isomers based on polarity differences.
  • Mass Spectrometry : High-resolution MS confirms molecular weight but does not distinguish isomers. Quantification is achieved via integration of chromatographic peaks or NMR signals .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis or chiral ligand design?

  • Methodological Answer : The bicyclic scaffold’s rigidity and stereochemical control make it valuable in chiral auxiliaries and ligands. For example:

  • Chiral Ligands : Functionalization of the methanol group with phosphine or amine moieties creates ligands for transition-metal catalysis (e.g., Rh-catalyzed hydrogenation). The endo isomer often provides superior enantioselectivity due to steric shielding of the metal center .
  • Kinetic Resolution : Enzymatic or metal-catalyzed kinetic resolution of racemic mixtures can yield enantiopure derivatives, critical for pharmaceutical intermediates .

Q. How can this compound be incorporated into functional polymers, and what are the material implications?

  • Methodological Answer : The compound serves as a monomer in ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. Key considerations:

  • Catalyst Selection : 2nd-generation Grubbs catalyst (e.g., RuCl2_2(=CHPh)(PCy3_3)2_2) ensures high conversion and controlled molecular weight.
  • Polymer Properties : The bicyclic structure enhances thermal stability (Tg>150CT_g > 150^\circ \text{C}) and reduces crystallinity, making it suitable for high-performance coatings or biomedical hydrogels .
  • Post-Polymerization Modification : The hydroxyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for functionalizing polymer side chains .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level). Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for isomerization equilibria .
  • Docking Studies : For bioactive derivatives, AutoDock Vina predicts binding affinities to target proteins (e.g., enzymes in terpenoid biosynthesis) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer : Contradictions often arise from:

  • Isomer Purity : Unreported endo/exo ratios affect yield calculations. Reproduce experiments with standardized isomer characterization (e.g., NMR integration) .
  • Catalyst Deactivation : Trace moisture or oxygen degrades metal catalysts. Use rigorous Schlenk techniques or gloveboxes for sensitive reactions .
  • Solvent Impurities : Anhydrous solvents (e.g., distilled THF over Na/benzophenone) improve reproducibility .

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